Cas no 1597029-60-1 (3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol)

3-Amino-3-(3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-ol is a heterocyclic compound featuring both morpholine and 1,2,4-oxadiazole moieties, which contribute to its unique chemical properties. The presence of an amino group and a hydroxyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework is particularly valuable for designing biologically active molecules, including potential drug candidates targeting enzyme inhibition or receptor modulation. The compound’s stability and solubility profile further support its utility in medicinal chemistry research. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives with tailored properties.
3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol structure
1597029-60-1 structure
Product name:3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol
CAS No:1597029-60-1
MF:C9H16N4O3
MW:228.248341560364
CID:6060315
PubChem ID:116807397

3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol
    • 1597029-60-1
    • EN300-1065478
    • 3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
    • Inchi: 1S/C9H16N4O3/c10-7(1-4-14)8-11-9(12-16-8)13-2-5-15-6-3-13/h7,14H,1-6,10H2
    • InChI Key: QQXCDLIJVYWALU-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=NOC(C(CCO)N)=N2)CC1

Computed Properties

  • Exact Mass: 228.12224039g/mol
  • Monoisotopic Mass: 228.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 97.6Ų

3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1065478-5.0g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1
5g
$2360.0 2023-05-26
Enamine
EN300-1065478-1.0g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1
1g
$813.0 2023-05-26
Enamine
EN300-1065478-0.5g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1065478-0.1g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1065478-2.5g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1065478-5g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1065478-0.25g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1065478-10.0g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1
10g
$3500.0 2023-05-26
Enamine
EN300-1065478-0.05g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1065478-1g
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
1597029-60-1 95%
1g
$914.0 2023-10-28

Additional information on 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol

Comprehensive Overview of 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol (CAS No. 1597029-60-1): Structure, Applications, and Research Insights

The compound 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol (CAS No. 1597029-60-1) is a specialized heterocyclic molecule featuring a unique combination of morpholine and 1,2,4-oxadiazole moieties. Its structural complexity and functional groups, including the amino and hydroxyl termini, make it a valuable intermediate in pharmaceutical and agrochemical research. This article delves into its molecular properties, synthesis pathways, and emerging applications while addressing trending queries like "oxadiazole derivatives in drug discovery" and "morpholine-based bioactive compounds."

From a structural perspective, the 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which are critical in designing kinase inhibitors and antimicrobial agents. The morpholine fragment, a saturated six-membered ring with one oxygen and one nitrogen atom, enhances solubility and bioavailability—a key focus in modern "drug-like property optimization" studies. Researchers frequently explore such hybrids to address challenges like "improving CNS permeability" or "targeting protein-protein interactions," both hot topics in medicinal chemistry forums.

Synthetic routes to 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol often involve cyclization reactions between morpholine-4-carboximidamide and 3-hydroxypropanenitrile derivatives under controlled conditions. Recent publications highlight microwave-assisted synthesis as a greener alternative, aligning with the industry's shift toward "sustainable chemical processes." Analytical characterization via NMR, HPLC-MS, and X-ray crystallography confirms its purity and stereochemistry, data highly sought after in patent applications and regulatory submissions.

In biomedical research, this compound's oxadiazole-morpholine scaffold has shown promise in modulating enzyme targets like phosphodiesterases (PDEs) and histone deacetylases (HDACs), linking it to investigations on "neurodegenerative disease therapeutics" and "epigenetic drug development." Its propanol side chain further allows derivatization into ester or ether prodrugs, a strategy gaining traction in "enhanced drug delivery systems." These aspects resonate with frequent search terms such as "small molecule modulators for CNS disorders" and "bioisosteres in lead optimization."

Beyond pharmaceuticals, CAS No. 1597029-60-1 finds niche applications in material science, particularly in designing fluorescent probes due to its conjugated system. This aligns with growing interest in "smart materials for biosensing" and "molecular imaging agents." However, industrial-scale adoption requires rigorous evaluation of its physicochemical properties (e.g., logP, pKa) and toxicological profiles—areas often queried in databases like PubChem and Reaxys.

To conclude, 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol exemplifies the intersection of rational design and multifunctional chemistry. Its versatility addresses pressing needs in "targeted therapy development" and "green synthesis innovation," making it a compound of sustained academic and industrial interest. Future research may explore its structure-activity relationships (SAR) in unexplored biological pathways or as a template for catalysis applications.

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